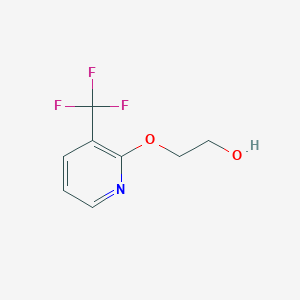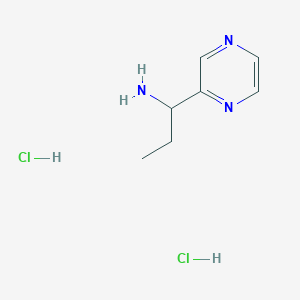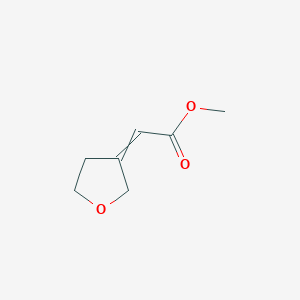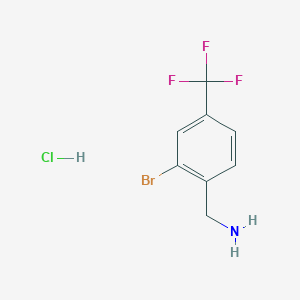
6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester
Übersicht
Beschreibung
The compound you mentioned seems to be a complex organic molecule. Organic compounds with similar structures, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Benzylic Functionalization
This compound can undergo various reactions at the benzylic position, which is highly reactive due to the possibility of resonance stabilization. It can participate in free radical bromination, nucleophilic substitution, and oxidation processes . This makes it a valuable intermediate in the synthesis of more complex organic molecules.
Transition Metal-Catalyzed Couplings: Suzuki–Miyaura Reaction
The trifluoromethyl group on the biphenyl structure of this compound suggests potential utility in Suzuki–Miyaura cross-coupling reactions . This reaction is widely used for forming carbon-carbon bonds in pharmaceuticals, agrochemicals, and organic materials.
Pharmaceutical Research: Benzimidazole Derivatives
Compounds with a biphenyl structure are often used in the synthesis of benzimidazole derivatives. These derivatives have a wide range of biological activities, including anticancer, antiviral, anti-HIV, and antidiabetic effects . The hydroxy and ester groups in the compound could be modified to enhance these properties.
Medicinal Chemistry: Protodeboronation Applications
The compound’s structure is conducive to protodeboronation reactions, which are useful in the synthesis of natural products and pharmaceuticals . This reaction is particularly important in the formal total synthesis of complex molecules.
Antibacterial Agents: Synthesis of Bioactive Molecules
The hydroxy and carboxylic acid ester functionalities of this compound suggest its use in the synthesis of antibacterial agents . These functionalities can be leveraged to create molecules that interfere with bacterial cell wall synthesis or protein function.
Wirkmechanismus
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound can significantly affect its reactivity . The presence of the trifluoromethyl group can enhance the compound’s ability to form carbon-carbon bonds, a key step in many biochemical reactions .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its log po/w value, suggests that it may be readily absorbed and distributed in the body .
Result of Action
The compound’s potential to form carbon-carbon bonds suggests that it may have a significant impact on cellular processes that involve the formation or breaking of such bonds .
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-3-[2-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14(20)9-6-7-13(19)11(8-9)10-4-2-3-5-12(10)15(16,17)18/h2-8,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQTSSVBSJEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)


![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)
![Methyl 1-[3-(hydroxymethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1450620.png)


![2-Azaspiro[3.3]heptane hydrobromide](/img/structure/B1450628.png)


![tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1450631.png)
![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)